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Compound of Interest

Compound Name: Vectrin

Cat. No.: B11934744

Disclaimer: Vectrine (active ingredient: Erdosteine) is a mucolytic agent used to treat
respiratory conditions.[1][2] The information provided here is for research and developmental
purposes only and is not a substitute for clinical guidance. Researchers must adhere to all
applicable regulatory guidelines for drug interaction studies.

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action of Vectrine (Erdosteine) and how is it metabolized?

Al: Vectrine's active ingredient, erdosteine, is a mucolytic agent.[1][3][4][5] After oral
administration, it is rapidly absorbed and metabolized in the liver into active metabolites
containing free thiol (-SH) groups.[1][2] These metabolites break down disulfide bonds in
bronchial mucus, reducing its viscosity and facilitating expectoration.[1][2] The primary active
metabolites identified are N-thiodiglycolyl-homocysteine (Metabolite I), N-acetyl-homocysteine
(Metabolite 1), and homocysteine (Metabolite 111).[2][5]

Q2: Are there any known clinical drug-drug interactions (DDIs) with Vectrine?

A2: Currently, no harmful drug interactions have been reported in clinical use.[2] Vectrine can
be administered with antibiotics and bronchodilators such as theophylline and B2-mimetics.[2]
[5] However, comprehensive DDI studies for all possible co-medications may not have been
conducted. Therefore, in a research setting, it is crucial to evaluate the potential for
interactions, especially with new chemical entities.
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Q3: What is the potential for Vectrine to be a perpetrator or victim of a drug interaction in our
research?

A3: To determine if Vectrine could be a "perpetrator” (affecting other drugs) or a "victim" (being
affected by other drugs), you need to characterize its interaction with drug-metabolizing
enzymes and transporters.[6]

e As a perpetrator: You should investigate if Vectrine or its metabolites inhibit or induce key
drug-metabolizing enzymes (e.g., cytochrome P450s) or transporters (e.g., P-glycoprotein).

e As a victim: You need to identify the specific enzymes and transporters responsible for
Vectrine's metabolism and disposition to understand if co-administered drugs could alter its
pharmacokinetics.[6]

Q4: What are the first steps to assess the DDI potential of Vectrine in vitro?

A4: The initial assessment should involve a series of in vitro assays to investigate interactions
with cytochrome P450 (CYP) enzymes and key drug transporters.[7][8]

o CYP Inhibition Assay: Determine the IC50 values of Vectrine and its primary metabolites
against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[9][10]

o CYP Induction Assay: Evaluate if Vectrine can induce the expression of key CYP enzymes
(e.g., CYP1A2, 2B6, 3A4) in human hepatocytes.[11][12]

o Transporter Interaction Assays: Assess whether Vectrine is a substrate or inhibitor of
important transporters like P-glycoprotein (P-gp/MDR1).[8][13]

Q5: When should we consider conducting a clinical DDI study with Vectrine?

A5: A clinical DDI study is generally warranted if in vitro data suggests a potential for
interaction.[14] Regulatory guidelines, such as those from the FDA, recommend clinical DDI
studies if an enzyme is responsible for = 25% of the drug's elimination.[15] These studies are
typically conducted in healthy volunteers during Phase 1 of clinical development.
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Guide 1: Unexpected or High Variability in In Vitro CYP

hibiti .

Symptom

Potential Cause(s)

Troubleshooting Steps

High variability between

replicate wells

1. Pipetting errors or improper
mixing.[16] 2. Edge effects in
the assay plate.[16] 3.
Inconsistent temperature

during incubation.[16]

1. Ensure proper mixing of all
reagents. Use calibrated
pipettes. 2. Avoid using the
outer wells of the plate or fill
them with buffer to maintain
humidity.[16] 3. Use an
incubator with stable

temperature control.

IC50 value is significantly

different than expected

1. Incorrect concentration of
Vectrine or inhibitor. 2.
Degradation of Vectrine in the
assay medium.[16] 3.

Interference from the test

compound (e.g., fluorescence).

[9]

1. Verify the preparation and
dilution of all stock solutions. 2.
Assess the stability of Vectrine
under assay conditions. 3. Run
a control without the enzyme
to check for intrinsic
fluorescence or quenching by

the compound.[9]

No inhibition observed at the

highest concentration

1. Low potency of Vectrine as
an inhibitor. 2. Poor solubility
of Vectrine at high
concentrations.[17] 3. Vectrine
is a weak or non-inhibitor of
the tested CYP isoform.

1. Confirm the expected
potency based on literature or
predictive models. 2. Check
the solubility of Vectrine in the
assay buffer. Use a lower
concentration range if
necessary. 3. This may be a
valid result, indicating a low
risk of DDI for that specific
pathway.

Guide 2: Inconsistent Results in P-glycoprotein (P-gp)
Substrate/lnhibition Assays
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Symptom

Potential Cause(s)

Troubleshooting Steps

High efflux ratio in control cells

(not overexpressing P-gp)

1. Presence of other
endogenous efflux
transporters. 2. Low passive

permeability of the compound.

1. Use a specific P-gp inhibitor
(e.g., verapamil) to confirm P-
gp mediated transport. 2.
Consider using an alternative
assay system, such as inside-
out membrane vesicles, for low

permeability compounds.[13]

Low or no inhibition with a

known P-gp inhibitor

1. The test compound is not a
P-gp inhibitor. 2. Incorrect
concentration of the inhibitor.
3. Cell monolayer integrity is

compromised.

1. This may be a true negative
result. 2. Verify the
concentration and activity of
the positive control inhibitor. 3.
Check the transepithelial
electrical resistance (TEER) of
the cell monolayer to ensure its

integrity.

Discrepancy between

substrate and inhibition results

1. Acompound can be a
substrate without being a
potent inhibitor, and vice-
versa. 2. Different binding sites
or mechanisms of interaction

with P-gp.

1. These results are not
necessarily contradictory. A
substrate is transported by P-
gp, while an inhibitor blocks
the transport of other
substrates.[18] 2. Further
investigation into the
mechanism of interaction may

be needed.

Quantitative Data Summary

The following tables present hypothetical in vitro data for Vectrine to illustrate how results

should be structured.

Table 1: Vectrine - In Vitro Cytochrome P450 Inhibition Potential
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] . Positive
Probe Vectrine IC50 Positive
CYP Isoform Control IC50
Substrate (M) Control
(M)
CYP1A2 Phenacetin >100 Fluvoxamine 0.2
CYP2C9 Diclofenac 75.3 Sulfaphenazole 0.8
CYP2C19 S-Mephenytoin > 100 Ticlopidine 15
Dextromethorpha o
CYP2D6 92.1 Quinidine 0.05
n
CYP3A4 Midazolam 45.8 Ketoconazole 0.03
Table 2: Vectrine - In Vitro P-glycoprotein (P-gp) Interaction Potential
Assay Type Test System Parameter Result Interpretation
Substrate MDCK-MDR1 ) Not a significant
Efflux Ratio 1.8
Assessment Cells P-gp substrate
Inhibition ] Not a significant
P-gp Vesicles IC50 (uM) > 50 S
Assessment P-gp inhibitor

Experimental Protocols
Protocol 1: Determination of IC50 for CYP Inhibition

¢ Objective: To determine the concentration of Vectrine that inhibits 50% of the activity of
major CYP isoforms.

e Materials: Human liver microsomes (HLM), specific CYP probe substrates, NADPH
regenerating system, Vectrine stock solution, positive control inhibitors, and a multi-well
plate reader.

o Methodology:

1. Prepare a series of Vectrine concentrations by serial dilution.
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2. In a 96-well plate, combine HLM, the CYP-specific probe substrate, and each
concentration of Vectrine or positive control.

3. Pre-incubate the plate at 37°C.

4. Initiate the reaction by adding the NADPH regenerating system.
5. Incubate at 37°C for the specified time.

6. Stop the reaction by adding a stopping solution (e.g., acetonitrile).
7. Analyze the formation of the metabolite using LC-MS/MS.

8. Calculate the percent inhibition for each Vectrine concentration relative to the vehicle
control.

9. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[10]

Protocol 2: P-glycoprotein Substrate Assessment using
MDCK-MDR1 Cells

» Objective: To determine if Vectrine is a substrate of the P-gp efflux transporter.

e Materials: MDCK-MDR1 (P-gp overexpressing) and MDCK (parental) cell lines, transwell
plates, Vectrine, and a P-gp inhibitor (e.g., elacridar).[13]

e Methodology:

1. Seed MDCK-MDR1 and MDCK cells on transwell inserts and culture until a confluent

monolayer is formed.
2. Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
3. Add Vectrine to either the apical (A) or basolateral (B) chamber of the transwell plate.
4. Incubate for a defined period (e.g., 2 hours) at 37°C.

5. Collect samples from the opposite chamber at specified time points.
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6. Quantify the concentration of Vectrine in the samples using LC-MS/MS.
7. Calculate the apparent permeability (Papp) in both directions (A-to-B and B-to-A).

8. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than
2 in MDCK-MDR1 cells, which is significantly reduced in the presence of a P-gp inhibitor,
suggests that Vectrine is a P-gp substrate.[13]

Visualizations
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Caption: Workflow for in vitro drug-drug interaction (DDI) assessment of Vectrine.

Click to download full resolution via product page

Caption: Decision tree for troubleshooting an unexpectedly low IC50 value.
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Hypothetical Vectrine Signaling Interaction
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Caption: Potential pharmacokinetic interaction affecting Vectrine's activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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